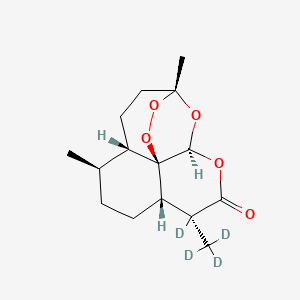
Artemisinin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artemisinin-d4 is a deuterated derivative of artemisinin, a natural sesquiterpene lactone obtained from the traditional Chinese medicinal herb Artemisia annua. Artemisinin and its derivatives are widely recognized for their potent antimalarial properties. The deuterated form, this compound, is used in various scientific research applications due to its enhanced stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Artemisinin-d4 involves the incorporation of deuterium atoms into the artemisinin molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in artemisinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the artemisinin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Extraction of Artemisinin: Artemisinin is extracted from Artemisia annua using solvents such as hexane or ethanol.
Deuteration Process: The extracted artemisinin undergoes deuteration using deuterated reagents or hydrogen-deuterium exchange methods.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired deuterium content and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Artemisinin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, such as dihydrothis compound.
Reduction: Reduction reactions can convert this compound into other deuterated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the artemisinin structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon can facilitate hydrogen-deuterium exchange reactions.
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of artemisinin, such as dihydrothis compound, artemether-d4, and artesunate-d4.
Applications De Recherche Scientifique
Artemisinin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of artemisinin and its derivatives.
Medicine: Utilized in medical research to study the efficacy and safety of artemisinin-based therapies, particularly in antimalarial and anticancer treatments.
Industry: Applied in the pharmaceutical industry for the development of new drugs and formulations.
Mécanisme D'action
Artemisinin-d4 exerts its effects through several mechanisms:
Generation of Reactive Oxygen Species: The endoperoxide bridge in this compound is activated by heme or ferrous iron, leading to the generation of reactive oxygen species that damage cellular components.
Inhibition of Molecular Targets: this compound targets various molecular pathways, including the inhibition of sarcoplasmic/endoplasmic reticulum calcium ATPase, leading to disrupted calcium homeostasis.
Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating apoptosis-related proteins such as BAX and caspase-3.
Comparaison Avec Des Composés Similaires
Artemisinin-d4 is compared with other similar compounds, such as:
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties but different pharmacokinetics.
Artemether: A methyl ether derivative of artemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of artemisinin used in severe malaria cases.
Uniqueness
This compound is unique due to its deuterium content, which enhances its stability and allows for detailed tracing in scientific studies. This makes it a valuable tool in research applications where understanding the precise behavior and metabolism of artemisinin is crucial.
Propriétés
Formule moléculaire |
C15H22O5 |
|---|---|
Poids moléculaire |
286.36 g/mol |
Nom IUPAC |
(1R,4S,5R,8S,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3,9D |
Clé InChI |
BLUAFEHZUWYNDE-MJVQAEMVSA-N |
SMILES isomérique |
[2H][C@]1([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


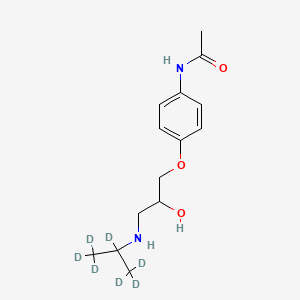

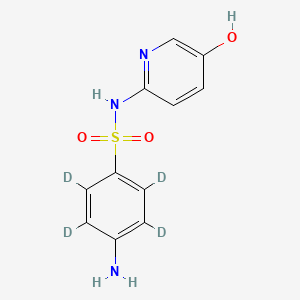
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
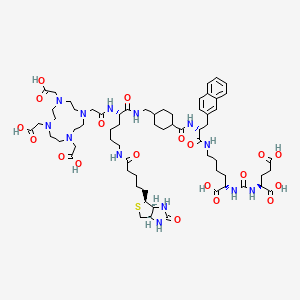
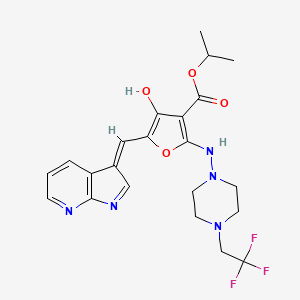
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
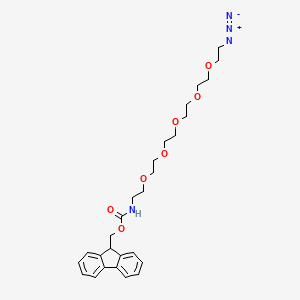
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)


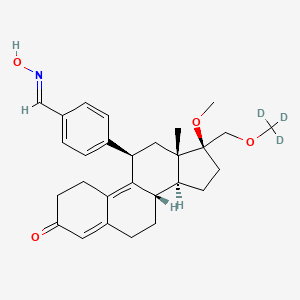
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
